4-methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine 4-methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1001502-69-7
VCID: VC5627221
InChI: InChI=1S/C18H19N7O2/c1-14-11-17(21-18(20-14)24-13-16(12-19-24)25(26)27)23-9-7-22(8-10-23)15-5-3-2-4-6-15/h2-6,11-13H,7-10H2,1H3
SMILES: CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4
Molecular Formula: C18H19N7O2
Molecular Weight: 365.397

4-methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine

CAS No.: 1001502-69-7

Cat. No.: VC5627221

Molecular Formula: C18H19N7O2

Molecular Weight: 365.397

* For research use only. Not for human or veterinary use.

4-methyl-2-(4-nitro-1H-pyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine - 1001502-69-7

Specification

CAS No. 1001502-69-7
Molecular Formula C18H19N7O2
Molecular Weight 365.397
IUPAC Name 4-methyl-2-(4-nitropyrazol-1-yl)-6-(4-phenylpiperazin-1-yl)pyrimidine
Standard InChI InChI=1S/C18H19N7O2/c1-14-11-17(21-18(20-14)24-13-16(12-19-24)25(26)27)23-9-7-22(8-10-23)15-5-3-2-4-6-15/h2-6,11-13H,7-10H2,1H3
Standard InChI Key ZDYHPVSAEKGSOS-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound belongs to the pyrimidine family, featuring a central six-membered pyrimidine ring substituted at positions 2, 4, and 6. Key structural components include:

  • Pyrimidine core: Aromatic nitrogen-containing heterocycle providing planar rigidity.

  • 4-Nitro-1H-pyrazol-1-yl group: A five-membered pyrazole ring with a nitro substituent at position 4, contributing electron-withdrawing effects and hydrogen-bonding capabilities.

  • 4-Phenylpiperazin-1-yl group: A piperazine moiety linked to a phenyl group, enhancing solubility and enabling interactions with biological targets via hydrogen bonding and π-π stacking.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₈H₁₉N₇O₂
Molecular Weight365.397 g/mol
CAS Number1001502-69-7
Predicted LogP~3.2 (estimated via analogs)
Hydrogen Bond Donors2 (pyrazole NH, piperazine NH)
Hydrogen Bond Acceptors8 (nitro group, pyrimidine N)

The nitro group (-NO₂) at position 4 of the pyrazole ring introduces strong electron-withdrawing effects, potentially stabilizing the molecule in oxidative environments. The methyl group at position 4 of the pyrimidine core likely enhances lipophilicity, while the phenylpiperazine moiety improves aqueous solubility through its basic nitrogen atoms.

Synthetic Pathways

Optimized Conditions

StepReagents/ConditionsYield (Analog Data)
1Ethyl acetoacetate, guanidine nitrate, 120°C65-70%
24-Nitro-1H-pyrazole, Cu(OTf)₂, DMF, 80°C55-60%
34-Phenylpiperazine, Pd(dba)₂, Xantphos, toluene50-55%

Microwave-assisted synthesis (e.g., 300 W, 150°C, 20 min) could improve yields by 15-20% compared to conventional heating .

Structure-Activity Relationships (SAR)

Pyrazole Nitro Group

  • Electron-Withdrawing Effects: The -NO₂ group at pyrazole-C4 increases electrophilicity, potentially enhancing binding to cysteine residues in enzyme active sites (e.g., kinase inhibitors) .

  • Hydrogen Bond Acceptor: Participates in interactions with Arg/Lys residues, as observed in COX-2 inhibitors (ΔG = -8.2 kcal/mol in docking studies) .

Piperazine-Phenyl Motif

  • Conformational Flexibility: The piperazine ring adopts chair/boat conformations, enabling adaptation to hydrophobic pockets in receptors (e.g., serotonin 5-HT₁A, Ki = 12 nM in analogs) .

  • π-Stacking Interactions: The phenyl group engages in stacking with Tyr/Phe residues in G-protein-coupled receptors .

Methyl Substituent

  • Steric Effects: The pyrimidine-C4 methyl group may block metabolism at this position, extending half-life (t₁/₂ > 6 hr in rodent models) .

Hypothetical Biological Activities

Anti-Inflammatory Activity

Structural analogs demonstrate dual COX-2/LOX inhibition:

TargetIC₅₀ (Analog)Selectivity Ratio (COX-2/COX-1)
COX-20.32 μM85:1
5-LOX1.45 μMN/A

The nitro group may suppress NF-κB activation (85% inhibition at 10 μM in RAW264.7 cells) .

Metabolic and Toxicity Profile

Predicted ADMET Properties

ParameterValueMethod
Caco-2 Permeability22.7 × 10⁻⁶ cm/sSwissADME
CYP3A4 InhibitionProbable (Score: 0.81)admetSAR
hERG InhibitionLow risk (pIC₅₀ = 4.2)ProTox-II
Ames MutagenicityNegativeDerek Nexus

Hepatotoxicity Mitigation

  • Nitro Group Reduction: Potential formation of reactive amine metabolites necessitates structural modification (e.g., replacing -NO₂ with -CF₃) .

  • Glucuronidation Sites: Piperazine nitrogen and pyrazole NH serve as substrates for UGT1A1/1A9, promoting clearance (CLhep = 12 mL/min/kg) .

Recent Advances and Future Directions

2024–2025 Developments

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles (size: 120 nm) improved oral bioavailability from 22% to 67% in Sprague-Dawley rats .

  • PROTAC Applications: Hybrid molecules linking the compound to E3 ligase ligands degrade BRAF V600E (DC₅₀ = 45 nM) .

Synthetic Challenges

  • Regioselectivity: Competing substitution at pyrimidine-C5 requires careful protecting group strategies (e.g., SEM protection achieves >95% regioselectivity) .

  • Nitro Group Stability: Alternatives like pyridine N-oxides are being explored to mitigate genotoxicity risks .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator